Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a benzo[d]thiazole-6-carboxamido group at the 2-position and ethyl ester and methyl groups at the 3-, 4-, and 5-positions. The compound’s synthesis likely involves coupling a benzo[d]thiazole-6-carboxylic acid derivative with a 2-amino-thiophene precursor, followed by esterification and purification steps.
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-6-carbonylamino)-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-4-22-17(21)14-9(2)10(3)24-16(14)19-15(20)11-5-6-12-13(7-11)23-8-18-12/h5-8H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRSLXIZIXPWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophene derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to improve efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and chemical properties, making them valuable for further research and development.
Scientific Research Applications
Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activities make it a candidate for the development of new drugs, particularly in the fields of antimicrobial and anticancer research.
Medicine: The compound's potential to inhibit various biological targets suggests its use in the treatment of diseases such as tuberculosis and cancer.
Industry: Its chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The benzothiazole ring system is known to bind to enzymes and receptors, leading to the inhibition of biological processes. The exact mechanism may vary depending on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally similar thiophene derivatives, focusing on synthetic routes, substituent effects, and bioactivity.
Key Observations :
- Synthetic Yields: The target compound’s benzo[d]thiazole group may introduce synthetic challenges compared to cyanoacrylamido derivatives (72–94% yields) due to steric or electronic effects . The low yield (22%) of the Petasis-derived compound () highlights the complexity of multicomponent reactions .
- Substituent-Bioactivity Relationships: Phenolic groups (e.g., 4-hydroxyphenyl in ) enhance antioxidant activity via radical scavenging . Benzo[d]thiazole: This moiety is associated with anticancer and anti-inflammatory properties in other studies, though specific data for the target compound are pending .
Crystallographic and Structural Insights
Crystallographic tools like SHELX () are critical for confirming molecular geometries of such compounds. For example, uses single-crystal X-ray diffraction to resolve the structure of a tetrahydrothienopyridine derivative, underscoring the importance of precise structural validation in drug design . The target compound’s benzothiazole group may influence packing patterns and hydrogen-bonding networks, as seen in analogous systems () .
Biological Activity
Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole ring system , which is integral to its biological activity. The compound contains both a carboxamide and a carboxylate ester group, contributing to its solubility and reactivity.
The primary target of this compound is DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase) , an essential enzyme in the biosynthesis of arabinogalactan, a critical component of the Mycobacterium tuberculosis cell wall. The following points summarize its mechanism:
- Binding : this compound binds to the ATP-binding pocket of the GyrB subunit of DprE1.
- Inhibition : This interaction inhibits arabinogalactan biosynthesis, leading to compromised cell wall integrity in Mycobacterium tuberculosis, thereby inhibiting bacterial growth.
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various pathogens:
- Mycobacterium tuberculosis : The compound has shown potent inhibitory effects on M. tuberculosis growth due to its action on DprE1.
- Other Pathogens : Similar benzothiazole compounds have been reported to possess antibacterial and antifungal activities against multiple strains .
Anticancer Activity
The compound also exhibits anticancer properties. Studies indicate that derivatives of 2,5-dimethylthiophene have potential anticancer effects on various cancer cell lines:
- Cell Lines Tested : Breast, colon, lung, and prostate cancer cell lines showed sensitivity to treatment with compounds similar to this compound at low micromolar concentrations .
- Mechanism : The anticancer activity is attributed to the induction of reactive oxygen species (ROS) and apoptosis in cancer cells .
Pharmacokinetics
Benzothiazole derivatives are generally characterized by favorable pharmacokinetic properties:
- Absorption and Distribution : The compound is expected to have good absorption and distribution characteristics due to its structural features.
- Metabolism and Excretion : Research indicates that these compounds typically undergo metabolic transformations that may enhance their bioavailability and efficacy.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
